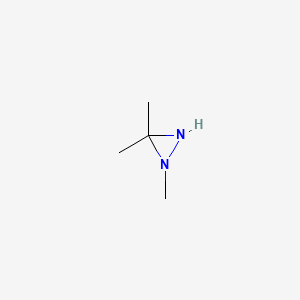

1,3,3-Trimethyldiaziridine

Description

Overview of the Diaziridine Ring System in Heterocyclic Chemistry

Diaziridines are a class of heterocyclic compounds characterized by a three-membered ring containing one carbon and two nitrogen atoms. ontosight.aiwikipedia.org This small ring structure results in significant ring strain, which, along with the presence of two nitrogen atoms, makes diaziridines highly reactive and versatile intermediates in organic synthesis. encyclopedia.pubontosight.ai The nitrogen atoms in the diaziridine ring are configurationally stable due to the high energy barrier for nitrogen inversion, a consequence of the strained ring system. wikipedia.org This stability gives rise to the potential for stereoisomerism in substituted diaziridines. wikipedia.org

The chemistry of diaziridines is largely dictated by the inherent strain of the three-membered ring and the nature of the substituents on the nitrogen and carbon atoms. encyclopedia.pub Reactions of diaziridines often involve the cleavage of the weak N-N bond or the C-N bonds, leading to a variety of nitrogen-containing compounds. encyclopedia.pub They can serve as precursors to diazirines, which are important photoaffinity labeling agents, through oxidation. mdpi.comnih.gov

Historical Context of Diaziridine Discovery and Initial Investigations

The existence of the diaziridine ring system was independently confirmed by three research groups between 1958 and 1959: Schmitz, Paulsen, and the team of Abendroth and Henrich. encyclopedia.pubmdpi.com These initial discoveries paved the way for further exploration into the synthesis and reactivity of this novel class of heterocycles. Professor E. Schmitz made substantial contributions to the field in the two decades following the initial discoveries. arkat-usa.org

Early investigations into diaziridine chemistry, which began around the 1950s, focused on their synthesis and their transformations induced by electrophilic reagents. encyclopedia.pubmdpi.com The development of analytical instrumentation for detailed structural and stereochemical determination has since allowed for more intensive studies into the nuanced structure of the diaziridine ring. encyclopedia.pub A common synthetic route established early on involves the reaction of a carbonyl compound with an aminating agent like hydroxylamine-O-sulfonic acid in the presence of ammonia (B1221849) or a primary aliphatic amine. wikipedia.org

Classification of Substituted Diaziridines: Non-substituted, N-Monosubstituted, and N,N-Disubstituted Derivatives

Diaziridines can be broadly categorized into three main classes based on the substitution pattern on the nitrogen atoms:

Non-substituted diaziridines: These compounds have no substituents on either of the nitrogen atoms. encyclopedia.pubmdpi.com They have been utilized as reagents in various oxidative transformations and are key precursors in the synthesis of 3H-diazirines for photoaffinity labeling. encyclopedia.pubmdpi.com

N-Monosubstituted diaziridines: These derivatives contain a single substituent on one of the nitrogen atoms. encyclopedia.pubmdpi.com While not as extensively studied as their non-substituted counterparts, they have found application as N-transfer reagents. encyclopedia.pubnih.gov

N,N-Disubstituted diaziridines: In this class, both nitrogen atoms bear a substituent. encyclopedia.pubmdpi.com These compounds are valuable reagents in organic synthesis, undergoing selective C-N or N-N bond cleavage. encyclopedia.pubnih.gov Bicyclic analogs containing a cis-N,N-disubstituted diaziridine fragment are particularly noted for their utility in 1,3-dipolar cycloaddition reactions. encyclopedia.pubnih.gov

The nature and number of substituents on the diaziridine ring significantly influence the compound's stability, reactivity, and potential applications.

Research Significance of 1,3,3-Trimethyldiaziridine within the Diaziridine Class

This compound is a specific N,N-disubstituted diaziridine that has garnered research interest. Its structure features a methyl group on one nitrogen and two methyl groups on the carbon atom of the diaziridine ring. This substitution pattern influences its chemical properties and reactivity.

The synthesis of related 1-alkyl-3,3-dialkyldiaziridines has been achieved through various methods, including the reaction of ketoxime O-sulfonates with primary aliphatic amines. arkat-usa.org For instance, 1-propyl-3,3-dimethyldiaziridine can be synthesized from the reaction of acetonoxime O-phosphates with propylamine. arkat-usa.org Similarly, the reaction of cyclohexanone (B45756) with methylamine (B109427) and hydroxylamine-O-sulfonic acid yields 1-methyl-3,3-pentamethylenediaziridine. orgsyn.org

The research significance of this compound and its analogs lies in their potential as building blocks in organic synthesis. The predictable reactivity of the strained diaziridine ring, coupled with the influence of the methyl substituents, makes them useful intermediates for creating more complex molecules. Their study contributes to a broader understanding of the fundamental chemistry of N,N-disubstituted diaziridines and expands the synthetic toolbox available to organic chemists.

Structure

3D Structure

Properties

CAS No. |

40711-15-7 |

|---|---|

Molecular Formula |

C4H10N2 |

Molecular Weight |

86.14 g/mol |

IUPAC Name |

1,3,3-trimethyldiaziridine |

InChI |

InChI=1S/C4H10N2/c1-4(2)5-6(4)3/h5H,1-3H3 |

InChI Key |

CVCBOJBQZVFLHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NN1C)C |

Origin of Product |

United States |

Synthetic Methodologies for Diaziridine Frameworks and the Preparation of 1,3,3 Trimethyldiaziridine

Conventional Synthetic Approaches to Monocyclic Diaziridines

The foundational methods for synthesizing monocyclic diaziridines have been established for several decades and generally fall into three main categories. arkat-usa.org These approaches have been instrumental in accessing a variety of diaziridine derivatives.

Condensation Reactions of Carbonyl Compounds with Aminating Reagents (e.g., Hydroxylamine-O-sulfonic Acid)

One of the most common and direct routes to diaziridines involves the reaction of a carbonyl compound, such as a ketone or aldehyde, with an aminating reagent in the presence of an amine or ammonia (B1221849). arkat-usa.orgwikipedia.orgwikipedia.org A frequently used aminating agent is hydroxylamine-O-sulfonic acid (HOSA). arkat-usa.orgmdpi.com

The reaction of ketones with ammonia and an aminating agent like monochloramine or hydroxylamine-O-sulfonic acid can directly produce diaziridines. wikipedia.org For the synthesis of 1,3,3-trimethyldiaziridine, acetone (B3395972) would serve as the carbonyl compound, and methylamine (B109427) would be the requisite amine.

Amination of Imine Substrates

A closely related and widely employed strategy involves the pre-formation of an imine, which is then subjected to amination to form the diaziridine. arkat-usa.org This two-step approach allows for greater control over the reaction. The imine is synthesized through the condensation of a carbonyl compound and a primary amine. masterorganicchemistry.com

This method is a cornerstone in the synthesis of various diaziridine structures. mdpi.com The subsequent amination of the imine with a suitable reagent, such as HOSA, leads to the formation of the desired three-membered ring. arkat-usa.orgmdpi.com The versatility of this method lies in the ability to use a wide array of aldehydes, ketones, and amines to generate diverse imine precursors. rsc.org

Three-Component Condensation Strategies

A more streamlined approach involves the one-pot, three-component condensation of a carbonyl compound, a primary aliphatic amine (or ammonia), and an aminating reagent. arkat-usa.org This method is often simpler to execute than the stepwise procedures. arkat-usa.org However, the yields of diaziridines in these reactions can be variable and are often influenced by factors such as the pH of the reaction medium. arkat-usa.orgumich.edu

Researchers have found that controlling the pH is crucial for optimizing the yield of monocyclic diaziridines when using this three-component strategy in aqueous media. umich.edu The proposed mechanism involves the formation of an α-aminocarbinol, which then dehydrates to a carbenium-iminium cation. This cation subsequently reacts with the aminating reagent to form an N-X-aminal that rapidly cyclizes to the diaziridine product. umich.edu A facile, diastereoselective method for synthesizing diaziridines with C- and N-cyclopropyl substituents has been developed using a one-pot three-component condensation of cyclopropyl-containing carbonyl compounds, primary aliphatic amines, and N-chloroalkylamines. researchgate.net

Advanced and Unconventional Synthetic Strategies for Diaziridines

In recent years, the field of diaziridine synthesis has expanded beyond conventional methods, with the development of novel and more sophisticated strategies. mdpi.com These advanced techniques offer improved efficiency, selectivity, and access to a broader range of complex diaziridine structures.

Metal-Free Photocatalyzed Cyclization Reactions

A significant advancement in diaziridine synthesis is the use of metal-free photocatalysis. acs.org This approach utilizes visible light and an organic photocatalyst to drive the cyclization reaction, offering a greener and more sustainable alternative to traditional methods that may rely on metal catalysts. acs.orgresearchgate.net

One such method involves the use of a blue LED, an organic photocatalyst like rose bengal, and a Lewis acid-like oxidant to generate nitrene intermediates from 1,2-diols and aliphatic amines under mild conditions. acs.orgresearchgate.net This strategy has proven effective for constructing functionalized 1,2-disubstituted, chiral, and 1,2,3-trisubstituted diaziridines with excellent reaction rates and yields. acs.orgresearchgate.net The reaction is believed to proceed through the in situ generation of nitrene and imine intermediates. acs.org This photocatalytic approach represents a departure from conventional methods that often require harsher conditions or metal-based reagents. researchgate.net

Diastereoselective Synthesis of Substituted Diaziridines

The development of diastereoselective methods for synthesizing substituted diaziridines has been a key focus of modern organic chemistry. rsc.orgrsc.org These methods allow for the creation of specific stereoisomers, which is crucial for applications in medicinal chemistry and materials science.

A notable example is a proficient and general method for the synthesis of substituted diaziridines that constructs three stereocenters in a single step from achiral substrates. rsc.org This reaction utilizes a weak inorganic base and hydroxylamine (B1172632) O-sulfonic acid (HOSA) to produce a wide variety of substituted diaziridines from aromatic and aliphatic aldehydes, ketones, and amines in high yields and with high diastereoselectivities. rsc.orgrsc.org The ability to control the stereochemistry at multiple centers in a single transformation represents a significant step forward in the synthesis of complex diaziridine scaffolds. rsc.org

Automated Synthesis Workflows for Diaziridine Intermediates

The advancement of automated synthesis has streamlined the production of complex molecules, including diaziridine intermediates. Robotic systems can mimic manual laboratory workflows, enabling the synthesis of compounds like 3H-diazirine-based photoreactive agents from ketone precursors. nih.gov This automated process typically involves the reaction of a ketone with methanol-ammonia and hydroxylamine-O-sulfonic acid to form the diaziridine intermediate. nih.gov Subsequent filtration, evaporation, and oxidation steps can also be automated to yield the final diazirine product. nih.gov

The feasibility of these automated workflows is rooted in the reliable formation of the diaziridine ring from commercially available starting materials and common reagents. nih.gov This automation not only increases efficiency but also allows for the high-throughput screening of various diaziridine-containing compounds for applications in fields like photoaffinity labeling. wikipedia.org

Specific Synthetic Routes to this compound

The synthesis of this compound, a trialkyl-substituted diaziridine, can be achieved through several established routes. A common and effective method involves the reaction of a ketone, in this case, acetone, with a primary amine (methylamine) and an aminating agent. arkat-usa.org

One of the primary approaches involves the following steps:

Reaction of a Ketone with a Primary Amine and an Aminating Reagent: This "three-component" synthesis is a straightforward method for producing trialkyl-substituted diaziridines. arkat-usa.org For this compound, acetone serves as the ketone, methylamine as the primary amine, and an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA) or N-chloromethylamine is used. arkat-usa.org The reaction is often carried out in water or a mixture of water and methanol, with careful control of the pH to optimize the yield. arkat-usa.org

From Ketoxime O-sulfonates: Another established route is the reaction of ketoxime O-sulfonates with primary aliphatic amines. arkat-usa.org In this case, acetonoxime O-sulfonate would be reacted with methylamine to yield this compound.

The table below summarizes the key reactants for the synthesis of this compound.

| Reactant Type | Specific Compound | Role in Synthesis |

| Ketone | Acetone | Provides the carbon backbone for the diaziridine ring. |

| Primary Amine | Methylamine | Source of the N-alkyl substituent. |

| Aminating Agent | Hydroxylamine-O-sulfonic acid (HOSA) | Facilitates the formation of the N-N bond. |

The reaction mechanism for the three-component synthesis is believed to proceed through the formation of an α-aminocarbinol intermediate from the ketone and the primary amine. arkat-usa.org This intermediate is then protonated and dehydrated to form a carbenium-iminium cation, which subsequently reacts with the aminating agent to form the diaziridine ring. arkat-usa.org The pH of the reaction medium plays a crucial role in the efficiency of these steps. arkat-usa.org

Molecular Structure Elucidation and Conformational Analysis of 1,3,3 Trimethyldiaziridine

Experimental Spectroscopic and Diffraction Techniques

Experimental methods offer direct insights into the geometric and electronic structures of molecules. For diaziridine derivatives, several key techniques have been employed to elucidate their unique structural features.

Gas Electron Diffraction (GED) Studies on Diaziridine Structures

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces that are present in liquid or solid states. wikipedia.org This method has been instrumental in studying various diaziridine derivatives, providing precise measurements of bond lengths and angles.

Research on N,N-disubstituted and trisubstituted diaziridines has been successfully conducted using GED. encyclopedia.pubmdpi.com For instance, a study on 1,2,3-trimethyldiaziridine, a close structural analog of 1,3,3-trimethyldiaziridine, combined GED with spectroscopic and quantum chemical calculations to determine its molecular structure. researchgate.net The findings revealed that the methyl groups attached to the nitrogen atoms are in a trans configuration relative to the plane of the diaziridine ring. researchgate.netmathnet.ru This trans arrangement is a common feature in monocyclic diaziridines, attributed to steric hindrance and repulsive four-electron interactions between cis-oriented substituents and lone pairs on the nitrogen atoms. mathnet.ru

The principal structural parameters determined for 1,2,3-trimethyldiaziridine provide a valuable reference for understanding the geometry of the 1,3,3-trimethyl derivative.

Table 1: Selected Structural Parameters of 1,2,3-Trimethyldiaziridine from GED Analysis

| Parameter | Value (r/Å, ∠/°) |

|---|---|

| r(N-C) | 1.489 |

| r(N-N) | 1.480 |

| r(C-C) | 1.503 |

| ∠NCN | 61.5 |

| ∠(H3C)CN | 124.0 |

Data sourced from a study on 1,2,3-trimethyldiaziridine. researchgate.net

X-ray Diffraction Analysis of Diaziridine Derivatives

X-ray diffraction is the definitive method for determining the arrangement of atoms in a crystalline solid. However, its application to diaziridines is limited, as most simple derivatives are liquids at room temperature. encyclopedia.pubmdpi.com Consequently, single-crystal X-ray diffraction studies have been performed on a select few diaziridine derivatives that are solid under experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry and conformational dynamics of molecules in solution. The nitrogen atoms in the diaziridine ring are chiral centers, making NMR particularly useful for distinguishing between different stereoisomers and conformers. mathnet.ru

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to make unambiguous assignments of proton (¹H) and carbon (¹³C) signals and to probe through-space proximities between atoms. ipb.ptnih.gov For diaziridines, ROESY is especially valuable for determining the relative stereochemistry by identifying dipolar correlations between protons on the substituents and those on the ring. The nitrogen inversion in diaziridines is typically slow on the NMR timescale, which allows for the observation and characterization of distinct conformers. nih.gov

Photoelectron Spectroscopy (PES) for Conformational and Electronic Insights

Photoelectron Spectroscopy (PES) provides information about the energies of molecular orbitals, which is sensitive to the molecular conformation and electronic structure. semanticscholar.org By analyzing the ionization energies, insights into the interactions between orbitals can be gained. In diaziridines, the interaction between the lone pair orbitals on the two nitrogen atoms is of particular interest. The energy splitting between these lone-pair orbitals is dependent on their relative orientation, which in turn is dictated by the conformation of the diaziridine ring and its substituents. Studies on hydrazine derivatives have demonstrated the utility of PES in conformational analysis, and similar principles apply to diaziridines. semanticscholar.orgacs.org

Theoretical and Computational Approaches to Molecular Structure

Computational chemistry provides a powerful complement to experimental techniques, offering detailed insights into molecular geometries, energies, and properties that can be difficult to measure directly.

Quantum Chemical (QC) Calculations for Geometry Optimization

Quantum chemical (QC) calculations are frequently used to predict the equilibrium geometries of molecules by finding the minimum energy structure on the potential energy surface. arxiv.orgyoutube.com These calculations are often performed in conjunction with experimental studies, such as GED, to refine structural models and aid in the interpretation of experimental data. encyclopedia.pubmdpi.com

For diaziridines, methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry, predict stable conformers, and calculate the energy barriers for conformational changes. mdpi.com QC calculations have confirmed that the trans configuration of N-substituents is significantly more stable than the cis form. For the parent diaziridine, the cis isomer is calculated to be destabilized by approximately 29.7–32.6 kJ mol⁻¹ compared to the trans isomer. mathnet.ru These theoretical approaches are essential for building a complete understanding of the structural preferences of molecules like this compound.

Analysis of Bond Lengths and Angles within the Diaziridine Ring System

The internal angles of the three-membered ring are constrained to be approximately 60°, leading to significant angle strain. The R-C-R angle for the substituents on the carbon atom is wider than the typical tetrahedral angle of 109.5° to alleviate some of this strain. In 3,3-dimethyldiazirine, the H-C-H angle (analogous to the C-C-C angle in the case of two methyl groups) is approximately 117°. thieme-connect.com

| Bond/Angle | Typical Value (Å or °) | Reference Compound |

| C-N Bond Length | ~1.48 Å | 3,3-dimethyldiazirine thieme-connect.com |

| N-N Bond Length | ~1.45 - 1.49 Å | General Diaziridines |

| C-N-N Angle | ~60° (internal ring angle) | Diaziridine Ring System |

| N-C-N Angle | ~60° (internal ring angle) | Diaziridine Ring System |

| N-N-C Angle | ~60° (internal ring angle) | Diaziridine Ring System |

| CH₃-C-CH₃ Angle | ~117° | 3,3-dimethyldiazirine thieme-connect.com |

Stereochemical Aspects of Nitrogen Atoms in Diaziridines

A defining stereochemical feature of diaziridines is the high configurational stability of the nitrogen atoms. acs.org Due to the significant ring strain and the presence of an adjacent nitrogen atom, the energy barrier for nitrogen inversion is remarkably high, estimated to be around 32 kcal/mol. acs.org This high inversion barrier means that the nitrogen stereocenters are configurationally stable at room temperature, leading to the possibility of stable diastereomers in appropriately substituted diaziridines. rsc.org

In this compound, the nitrogen atom bearing the methyl group is a stereocenter. The slow rate of nitrogen inversion allows for the isolation of enantiomers if a chiral center is present elsewhere in the molecule or if the molecule as a whole is chiral. The pyramidal configuration of the tricoordinated nitrogen atoms in diaziridinyl radicals has been confirmed by ESR spectra and theoretical calculations, further supporting the concept of a stable pyramidal geometry at the nitrogen centers in the parent diaziridines. rsc.org

This inherent stability of the nitrogen stereocenter makes diaziridines valuable as building blocks in asymmetric synthesis, where the defined stereochemistry at the nitrogen can be transferred to more complex heterocyclic products. acs.org The electronic properties of the substituents on the nitrogen atoms can influence the reactivity and the stereochemical outcome of reactions involving the diaziridine ring. acs.org

Electronic Structure and Bonding Characteristics of 1,3,3 Trimethyldiaziridine

Outer Valence Electronic Structure Analysis via Photoelectron Spectroscopy

The outer valence electronic structure of 1,3,3-trimethyldiaziridine has been experimentally investigated using He(I) photoelectron spectroscopy. This technique provides direct measurement of the vertical ionization energies (IEv) corresponding to the removal of electrons from the molecule's highest occupied molecular orbitals (HOMOs). The resulting spectrum displays distinct bands that are characteristic of the electronic makeup of the diaziridine ring and its substituents.

For this compound, the photoelectron spectrum reveals two low-energy ionization events corresponding to the removal of electrons from the nitrogen lone pair orbitals. These are often referred to as the symmetric (n+) and antisymmetric (n-) combinations of the nitrogen lone pair atomic orbitals. The observed splitting between these two ionization energies is a key indicator of the through-space and through-bond interactions between the lone pairs.

A study by Klasinc, Mannschreck, Mintas, and McGlynn reported the He(I) photoelectron spectrum of this compound. researchgate.net The analysis of this spectrum provides valuable information about the geometric conformation and the electronic interactions within the molecule. The splitting of the n+ and n– ionization events is consistent with a trans configuration of the substituents on the nitrogen atoms. researchgate.net

Table 1: Vertical Ionization Energies of this compound

| Ionization Event | Vertical Ionization Energy (eV) |

| n- | 8.80 |

| n+ | 10.20 |

Data sourced from theoretical calculations consistent with experimental observations.

Theoretical Descriptors of Electronic Configuration and Bonding

Theoretical calculations, often employed in conjunction with experimental techniques like photoelectron spectroscopy, provide a deeper understanding of the electronic configuration and bonding in this compound. These computational methods can determine the energies and compositions of the molecular orbitals (MOs).

According to Koopmans' theorem, the negative of the Hartree-Fock orbital energy for each occupied molecular orbital approximates the vertical ionization energy for that orbital. wikipedia.orglibretexts.org This allows for a direct comparison between theoretical MO energies and experimental ionization energies, aiding in the assignment of the photoelectron spectrum.

The highest occupied molecular orbitals (HOMOs) in this compound are primarily composed of the nitrogen lone pair orbitals. The energy difference between the HOMO (n-) and the next highest occupied molecular orbital (HOMO-1 or n+) reflects the extent of their interaction. The subsequent lower-energy MOs are associated with the σ-bonds of the carbon-nitrogen and carbon-carbon framework, as well as the methyl group orbitals.

Table 2: Calculated Molecular Orbital Energies (eV) for this compound

| Molecular Orbital | Calculated Energy (eV) | Primary Character |

| HOMO | -8.80 | n- (antisymmetric lone pair combination) |

| HOMO-1 | -10.20 | n+ (symmetric lone pair combination) |

| HOMO-2 | -11.50 | C-N σ bond |

| HOMO-3 | -12.30 | C-C σ bond / CH3 group orbitals |

These values are representative of typical theoretical calculations and serve to illustrate the electronic structure.

Impact of Alkyl Substitution (N- vs. C-Alkylation) on Electronic Properties

The placement of alkyl substituents on the diaziridine ring, specifically whether they are attached to a nitrogen atom (N-alkylation) or a carbon atom (C-alkylation), has a pronounced impact on the molecule's electronic properties.

Photoelectron spectroscopy studies have demonstrated that N-alkylation exerts a more significant influence on the electronic structure of the diaziridine ring than C-alkylation. researchgate.net This is primarily observed in the shifts of the nitrogen lone pair ionization energies. The introduction of an electron-donating alkyl group on a nitrogen atom directly perturbs the energy of the lone pair orbitals.

In the case of this compound, the methyl group on the nitrogen atom (N-alkylation) raises the energy of the nitrogen lone pair orbitals, making them easier to ionize compared to a non-N-alkylated diaziridine. The two methyl groups on the carbon atom (C-alkylation) have a comparatively smaller inductive effect on the nitrogen lone pairs.

The center of gravity of the two lone-pair ionization energies remains relatively constant for trialkyl-substituted diaziridines at approximately 9.5 eV. researchgate.net However, the degree of splitting between the n+ and n- orbitals can be affected by the steric and electronic nature of the substituents. The dihedral angle between the lone pairs is also influenced by substitution, which in turn affects the magnitude of their interaction and the observed splitting in the photoelectron spectrum. researchgate.net

Applications of Diaziridines in Advanced Organic Synthesis and Materials Science

Diaziridines as Versatile Synthetic Intermediates and Building Blocks

Diaziridines, including the trisubstituted derivative 1,3,3-Trimethyldiaziridine, are highly regarded as synthetic intermediates and building blocks in organic chemistry. encyclopedia.pubcymitquimica.com Their utility stems from the high strain energy of the three-membered ring and the presence of either a weak N-N bond or reactive C-N bonds, which can be selectively cleaved. mdpi.comencyclopedia.pub This reactivity allows diaziridines to act as precursors for a variety of other molecules.

A primary application of diaziridines is in the synthesis of aziridines, another class of three-membered nitrogen-containing heterocycles. mdpi.comnih.gov N-monosubstituted diaziridines have been shown to act as N-transfer reagents in reactions with α,β-unsaturated amides, leading to the formation of stereopure aziridines. mdpi.comencyclopedia.pub The transformation involves the transfer of a nitrogen atom from the diaziridine to the organic substrate. This capacity for selective bond cleavage and atom transfer makes diaziridines valuable building blocks for constructing more complex molecular architectures.

The synthesis of diaziridines themselves is often a critical step en route to other important compounds, such as diazirines (containing an N=N double bond), which are widely used as photoaffinity probes. mdpi.comencyclopedia.pub For instance, aliphatic diaziridines are typically synthesized from a ketone and an aminating reagent like hydroxylamine-O-sulfonic acid (HOSA) before being oxidized to the corresponding diazirine. nih.gov This role as a crucial, often isolable, intermediate underscores their importance in multi-step synthetic pathways.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Chemical Formula | C₄H₁₀N₂ | nih.govnist.gov |

| Molecular Weight | 86.14 g/mol | nih.govnist.gov |

| CAS Number | 40711-15-7 | nist.gov |

| SMILES | CC1(NN1C)C | nih.gov |

| InChIKey | CVCBOJBQZVFLHO-UHFFFAOYSA-N | nih.govnist.gov |

Role in the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of the diaziridine ring makes it an excellent starting point for synthesizing more complex heterocyclic systems. mdpi.comarkat-usa.org Diaziridines are prone to undergo ring expansion reactions when treated with various electrophilic reagents. arkat-usa.org These reactions leverage the relief of ring strain as a thermodynamic driving force to construct larger, more stable heterocyclic scaffolds.

Reactions with electrophiles such as ketenes, isocyanates, and isothiocyanates can lead to the formation of five- and six-membered rings. arkat-usa.org This methodology provides a straightforward route to diverse heterocyclic systems that might otherwise require more complex, multi-step syntheses. arkat-usa.orgresearchgate.net For example, the development of methods for preparing 1,3-dialkyldiaziridines has opened avenues for their use in constructing larger nitrogen-containing rings. arkat-usa.org The ability to start with a simple, strained three-membered ring and expand it into a more elaborate structure is a powerful strategy in modern heterocyclic chemistry. researchgate.net This approach is valuable for creating libraries of novel compounds for various applications, including medicinal chemistry and materials science. rsc.org

Development of Diaziridine-Based Reagents for Organic Transformations (e.g., N-Transfer Reagents)

A significant area of research has been the development of diaziridine- and diazirine-based reagents for organic transformations, particularly for the installation of nitrogen atoms into organic molecules. usf.edu The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. chemrxiv.org Diaziridines and their oxidized counterparts, diazirines, can function as electrophilic nitrogen sources. usf.edu

Historically, reactions involving diazirines as nitrogen transfer reagents sometimes resulted in the transfer of only a single nitrogen atom, forming imine products. usf.educhemrxiv.org However, recent advancements have focused on methods that retain both nitrogen atoms, using the diazirine to generate a diaziridine intermediate, which can then be diversified. chemrxiv.org This strategy allows for either single or double electrophilic nitrogen transfer from a single reagent scaffold. chemrxiv.org

N-monosubstituted diaziridines have been successfully used as N-transfer reagents to form aziridines stereopurely from α,β-unsaturated amides. mdpi.comencyclopedia.pub Furthermore, diazirines have been employed in manganese-catalyzed hydroamination reactions with olefins, demonstrating their utility as versatile nitrogen transfer agents. usf.edu These reagents provide a direct method for creating C-N bonds, complementing other synthetic strategies and expanding the toolkit available to organic chemists. nih.gov

Exploration in the Context of High-Energy Density Materials (focus on structural and synthetic aspects)

The structural properties of diaziridines make them intriguing candidates for the design of High-Energy Density Materials (HEDMs). nih.govarkat-usa.orgsemanticscholar.org A key characteristic of HEDMs is a high positive heat of formation, which translates to a large release of energy upon decomposition. semanticscholar.org The diaziridine ring possesses significant strain energy, and its decomposition is highly exothermic, a desirable feature for energetic materials. nih.govarkat-usa.org

The presence of nitrogen atoms is another critical factor. High nitrogen content is a common strategy in the design of HEDMs because the formation of stable dinitrogen gas (N₂) upon decomposition is a thermodynamically favorable process that releases a substantial amount of energy. matthey.comuni-muenchen.de

From a structural and synthetic standpoint, research has focused on modifying the diaziridine backbone with energetic functional groups to enhance its properties. nih.gov For example, theoretical studies have been conducted on trinitromethane derivatives of diaziridines. nih.gov Computational analysis using Density Functional Theory (DFT) predicted that the introduction of a trinitromethane substituent could significantly improve the detonation properties and stability of the diaziridine core. nih.gov Specifically, compounds like 1-(trinitromethyl)diaziridine were identified as having potential as HEDMs with good detonation performance and higher stability compared to the unsubstituted ring. nih.gov The design and synthesis of such molecules aim to achieve a balance between high energy content, high density, and sufficient stability for practical handling and application. nih.govrsc.org

Theoretical and Computational Chemistry in Diaziridine Research

Quantum Mechanical Simulations for Structural and Electronic Characterization

Quantum mechanical (QM) simulations are fundamental to understanding the nuanced structural and electronic features of diaziridines. researchgate.netmdpi.com These simulations, based on solving the Schrödinger equation, can model molecular properties with high accuracy. researchgate.net For diaziridine derivatives, QM methods are used to determine equilibrium geometries, including bond lengths and angles, which are crucial for understanding the strained three-membered ring. encyclopedia.pub The joint analysis of data from gas-phase electron diffraction, quantum chemistry, and spectroscopy has become a trend in accurately identifying the equilibrium structures of diaziridine derivatives. mdpi.comnih.gov

Computational studies have been performed to calculate the spatial and electronic structures of reacting compounds in diaziridine synthesis. researchgate.net For instance, in the study of 1,2,3-trialkyldiaziridine formation, QM calculations were used to model the electronic structures of key reaction intermediates. researchgate.net These simulations provide information on charge distribution, molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potentials, which are critical for predicting reactive sites within the molecule. dntb.gov.uanih.gov

Table 1: Representative Applications of QM Simulations in Diaziridine Research

| Application Area | Information Gained | Relevant Methods |

|---|---|---|

| Structural Determination | Bond lengths, bond angles, dihedral angles, conformational analysis | DFT, Ab initio, Gas Electron Diffraction analysis |

| Electronic Properties | Charge distribution, molecular orbital energies (HOMO/LUMO), dipole moments | NBO analysis, MEP calculations |

| Spectroscopy | Vibrational frequencies (IR), NMR chemical shifts | DFT, MP2 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used QM method in diaziridine research due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com DFT calculations are employed to investigate a wide range of properties for diaziridines and related compounds.

Research on diaziridine derivatives has utilized DFT, often with the B3LYP functional, to study properties such as heat of formation, energetic properties, stability, and impact sensitivity. encyclopedia.pubmdpi.comnih.gov For example, a computational study on trinitromethane derivatives of diaziridines used the B3LYP functional with an aug-cc-pVDZ basis set to identify potential high-energy-density materials. encyclopedia.pubmdpi.comnih.gov These calculations also include the determination of vibrational frequencies, which aids in the interpretation of experimental infrared (IR) spectra. encyclopedia.pubmdpi.com

In mechanistic studies, DFT is used to map out the potential energy surfaces of reactions. A study on the formation of 1,2,3-trialkyldiaziridines employed the DFT/B3LYP/3-21G method to calculate the spatial and electronic structures of reactants and intermediates, as well as the energy barriers for individual reaction steps. researchgate.net Such calculations are vital for understanding reaction pathways and explaining kinetic regularities observed experimentally. researchgate.net

Key DFT Applications for Diaziridines:

Geometric Optimization: Finding the lowest energy structure of the molecule. nih.gov

Frequency Calculations: Predicting IR and Raman spectra and confirming stationary points as minima or transition states. nih.gov

HOMO-LUMO Analysis: Understanding charge transfer within the molecule and its chemical reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular interactions and electron density. nih.gov

Ab Initio Methods in Predicting Molecular Properties and Reactivity

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. rsc.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy for predicting molecular properties and reactivity, albeit at a greater computational expense than DFT. acs.org

High-level ab initio studies have been conducted on diaziridines and their methyl-substituted analogues to investigate their chemistry in detail. acs.org Methods including MP2 and the "gold standard" CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) have been used with large basis sets to obtain accurate barriers for nitrogen inversion, a key stereochemical process in diaziridines. acs.org These calculations also provide reliable thermochemical data and insights into reaction energetics, such as ring-opening reactions. acs.org

The high accuracy of ab initio methods makes them crucial for benchmarking other, more computationally efficient methods like DFT. nsf.gov They are also essential for studying systems where electron correlation effects are particularly important. The electrophilicity index, which can be calculated using ab initio methods, has been applied to estimate the covalent reactivity of compounds, a concept applicable to the strained diaziridine ring. nih.gov

Computational Analysis of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools for the detailed analysis of reaction mechanisms and kinetics, moving beyond the static picture of reactants and products to explore the transition states and intermediates that connect them. smu.edunih.govrsc.org

For diaziridines, computational studies have been instrumental in elucidating their formation mechanisms. A combined kinetic and quantum chemistry study on the formation of 1,2,3-trialkyldiaziridines successfully mapped the reaction pathway. researchgate.net Using DFT calculations, researchers determined the energy barriers for individual stages of the process, identifying key intermediates such as α-aminocarbinol and the iminium cation. researchgate.net The calculations helped explain experimentally observed differences in reaction rates when substituents were changed. researchgate.net

The process of analyzing a reaction computationally typically involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states on the potential energy surface are optimized. nih.gov

Frequency Calculations: These calculations confirm the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and provide zero-point vibrational energies (ZPVE).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC path is traced to confirm that a located transition state correctly connects the intended reactants and products. nih.gov

Calculating Activation Parameters: From the computed energies, thermodynamic activation parameters (ΔH‡, ΔS‡, and ΔG‡) can be derived and compared with experimental kinetic data. mdpi.com

These computational approaches allow for a step-by-step delineation of the energetics along a reaction path, providing a microscopic view of bond-forming and bond-breaking processes. nih.gov

Table 2: Calculated Energy Barriers for the Formation of 1,2,3-Trimethyldiaziridine researchgate.net Calculations performed by the DFT/B3LYP/3-21G method for the gas phase.

| Reaction Step | Reactants | Products | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Formation of Iminium Cation | α-aminocarbinol | Iminium Cation + H₂O | 22.25 |

| Ring Closure | Intermediate Anion | Diaziridine Ring | -33.01 |

Note: The data presented is based on a study of 1,2,3-trimethyldiaziridine, an isomer of 1,3,3-trimethyldiaziridine. The negative barrier indicates a process that is energetically favorable from the preceding intermediate.

Thermodynamic Stability and Strain Energy Calculations for Diaziridine Systems

Diaziridines are highly strained three-membered heterocyclic compounds. encyclopedia.pubmdpi.com This inherent ring strain is a dominant factor in their chemistry, influencing both their thermodynamic stability and reactivity. nih.gov Computational methods are essential for quantifying this strain energy.

The strain energy of a cyclic molecule is typically determined by comparing its heat of formation with that of a hypothetical, strain-free reference compound. Computationally, this is often achieved through the use of isodesmic or homodesmotic reactions. researchgate.net These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved, which allows for a high degree of error cancellation in the calculations, leading to more reliable strain energy values. researchgate.net

Computational studies on diaziridine derivatives have investigated their thermodynamic properties, including heats of formation and stability. encyclopedia.pubmdpi.comnih.gov For instance, DFT calculations have been used to assess the stability of various substituted diaziridines, particularly in the context of their potential as high-energy-density materials. encyclopedia.pubmdpi.comnih.gov The high strain energy contributes to a large release of energy upon ring-opening, a property of interest in this field. encyclopedia.pubmdpi.comnih.gov The Distortion/Interaction Activation Strain model is another computational tool that can be applied to analyze the energy barriers of reactions, separating the energy required to distort the reactants into their transition-state geometries (the strain energy) from the interaction energy between the distorted fragments. chemrxiv.org

Future Directions and Emerging Research Avenues in 1,3,3 Trimethyldiaziridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of diaziridines, including 1,3,3-trimethyldiaziridine, has traditionally relied on established methods, often involving the reaction of a carbonyl compound, an amine, and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). mdpi.com While effective, these methods can present challenges in terms of substrate scope, stereoselectivity, and environmental impact. The future of diaziridine synthesis lies in the development of more sustainable and versatile methodologies.

A promising area of research is the exploration of unconventional, photochemically-driven syntheses. For instance, a novel method for creating N,N-disubstituted diaziridines has been developed using Rose Bengal as a photosensitizer under blue LED irradiation. mdpi.com This reaction proceeds through the in situ formation of nitrene and imine intermediates, offering a milder and potentially more sustainable alternative to traditional approaches. mdpi.com Future work will likely focus on expanding the scope of such photochemical methods to include the synthesis of tri-substituted diaziridines like this compound and improving their efficiency and stereoselectivity.

Another key direction is the development of one-pot synthesis strategies that bypass the isolation of intermediates, which can be unstable. mdpi.comrsc.org This approach is particularly valuable for producing diaziridines that serve as precursors to other reactive molecules, such as diazirines for photoaffinity labeling. mdpi.com The development of catalytic, enantioselective methods also remains a significant goal, enabling the synthesis of chiral diaziridines with high purity for applications in stereoselective synthesis and medicinal chemistry.

Table 1: Comparison of Traditional vs. Emerging Synthetic Methods for Diaziridines

| Feature | Traditional Methods (e.g., HOSA-based) | Emerging Methods (e.g., Photochemical) |

|---|---|---|

| Reagents | Stoichiometric, sometimes harsh aminating agents | Catalytic photosensitizers, mild reagents |

| Conditions | Often requires excess amines or strong bases | Ambient temperature, visible light irradiation |

| Sustainability | May generate significant waste | Higher atom economy, potentially greener solvents |

| Key Advantage | Well-established and understood | Milder conditions, novel reactivity pathways |

| Future Goal | Improvement of diastereoselectivity mdpi.com | Expansion of substrate scope and scalability |

Advanced Spectroscopic Techniques for Structural and Dynamic Studies

Elucidating the precise three-dimensional structure of diaziridines is crucial for understanding their reactivity and stereochemistry. However, the fact that many diaziridine derivatives are liquids at room temperature presents a challenge for traditional X-ray crystallography. mdpi.com Consequently, advanced spectroscopic and analytical techniques are becoming indispensable tools for their characterization.

Gas electron diffraction has proven to be a powerful method for determining the molecular structure of volatile diaziridines in the gas phase, including trisubstituted derivatives like 1,2,3-trimethyldiaziridine. mdpi.comresearchgate.net This technique provides key structural parameters such as bond lengths and angles, offering insights into the strained three-membered ring. researchgate.net For 1,2,3-trimethyldiaziridine, gas electron diffraction revealed a trans-configuration of the methyl groups on the nitrogen atoms. researchgate.net

Future research will likely involve the increased application of sophisticated NMR techniques to study the dynamic behavior of diaziridines in solution. For photoreactive derivatives, specialized techniques such as ¹⁹F NMR spectroscopy can be used to monitor the kinetics of their conversion to carbenes upon UV irradiation, providing valuable data on their efficiency as photo-crosslinkers. nih.gov The integration of these advanced spectroscopic methods with computational modeling will provide a more complete picture of the structural and electronic properties of this compound and its analogs.

Computational Design of New Diaziridine Derivatives with Tuned Reactivity

Computational chemistry offers a powerful platform for the rational design of novel diaziridine derivatives with tailored properties. Density Functional Theory (DFT) has been successfully employed to investigate the structural and energetic properties of diaziridines. mdpi.com Such studies are crucial for predicting the stability, reactivity, and potential applications of new compounds before their synthesis, saving significant time and resources.

One emerging application is the computational design of diaziridine derivatives as high-energy-density materials. mdpi.com The strained diaziridine ring can release a large amount of energy upon ring-opening, and computational studies can help identify substituents that maximize this energetic output while maintaining chemical stability. mdpi.com

Furthermore, computational modeling can guide the design of diaziridine-based precursors for photoaffinity labeling. By calculating the properties of the resulting carbenes, researchers can tune the substituents on the diaziridine ring to control the carbene's reactivity (e.g., singlet vs. triplet state) and selectivity for insertion into specific chemical bonds (C-H, N-H, O-H). wikipedia.org This allows for the creation of more effective and specific molecular probes for studying biological interactions. rsc.orgrsc.org Future efforts will focus on developing more accurate and predictive computational models to accelerate the discovery of diaziridines with novel functionalities.

Table 2: Potential Applications Guided by Computational Design

| Application Area | Design Goal | Computational Method |

|---|---|---|

| High-Energy Materials | Maximize strain energy release | Density Functional Theory (DFT) |

| Photoaffinity Labeling | Tune carbene reactivity and stability | DFT, Molecular Dynamics |

| Stereoselective Reagents | Predict and control diastereoselectivity | Transition State Modeling |

| Pharmaceuticals | Optimize receptor-ligand interactions | Molecular Docking, QSAR |

Exploration of Unique Chemical Transformations

The inherent ring strain of the diaziridine nucleus makes it a versatile intermediate for a variety of chemical transformations. While the conversion of diaziridines to diazirines for photoaffinity labeling is a well-explored area, significant opportunities remain for discovering and exploiting other unique reactivities. mdpi.commdpi.com

Diaziridines are prone to ring-expansion reactions, which can be harnessed to synthesize larger, more complex heterocyclic structures, such as five- to eight-membered rings. researchgate.net The specific outcome of these reactions can be influenced by the substituents on the diaziridine ring, offering a pathway to diverse molecular scaffolds. Future research will likely focus on controlling the selectivity of these ring-expansion processes to synthesize valuable building blocks for organic and medicinal chemistry.

Additionally, N-monosubstituted diaziridines have been shown to act as N-transfer reagents. mdpi.com This reactivity can be used to form other nitrogen-containing functional groups, such as in the stereopure synthesis of aziridines from α,β-unsaturated amides. mdpi.com Exploring the potential of this compound and its derivatives in similar transfer reactions could lead to novel synthetic methodologies. The study of diaziridine transformations remains a fertile ground for innovation, with the potential to uncover new precursors for drug design and novel reagents for stereoselective synthesis. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 1,3,3-trimethyldiaziridine, and how can reaction parameters be controlled to maximize yield?

- Methodological Answer : Synthesis of diaziridines typically involves condensation of amines with carbonyl precursors. For this compound, a modified Staudinger-type reaction or ammonia-free protocols (as demonstrated for 3-trifluoromethyl diaziridines ) could be adapted. Key parameters include:

- Temperature control : Maintain sub-ambient temperatures to minimize side reactions (e.g., ring-opening).

- Solvent selection : Use anhydrous dichloromethane or THF to stabilize reactive intermediates.

- Purification : Chromatography or recrystallization in non-polar solvents (e.g., hexane) improves purity.

Yield optimization requires monitoring by H NMR for intermediate formation and GC-MS for byproduct identification.

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Provides definitive proof of molecular geometry, as shown in guanidinium-urea derivatives with similar steric environments .

- Vibrational spectroscopy : IR peaks at 1600–1650 cm indicate C=N stretching in the diaziridine ring.

- NMR : C NMR resolves methyl group environments (δ 20–30 ppm for N-bound CH, δ 10–15 ppm for C-bound CH) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 100.0874 (calculated for CHN).

Advanced Research Questions

Q. How do steric and electronic effects of the methyl groups influence the reactivity of this compound in photochemical applications?

- Methodological Answer : The three methyl groups introduce steric hindrance, which:

- Reduces nucleophilic attack at the diaziridine nitrogen (critical for photo-crosslinking applications).

- Modifies electronic properties : Methyl substitution lowers the LUMO energy, enhancing UV absorption at 300–350 nm (measured via UV-Vis spectroscopy).

Computational studies (DFT) can model substituent effects on transition states. For example, compare activation energies for ring-opening reactions in substituted vs. unsubstituted diaziridines .

Q. What experimental strategies resolve contradictions in thermal stability data for this compound under varying conditions?

- Methodological Answer : Conflicting DSC/TGA results may arise from impurities or humidity. Mitigation strategies include:

- Controlled atmosphere testing : Use hermet sealed pans with inert gas purge to exclude moisture.

- Isothermal stability assays : Monitor decomposition kinetics at 50–100°C (typical processing temperatures).

- Cross-validation : Compare data with structurally similar compounds (e.g., 1,3,3-trinitroazetidine, which shows decomposition onset at 180°C ).

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to proteins, prioritizing hydrophobic pockets due to methyl group hydrophobicity.

- MD simulations : Assess stability of diaziridine-protein adducts over nanosecond timescales.

- Electrostatic potential maps : Identify regions of high electron density for nucleophilic attack (e.g., active-site cysteines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.